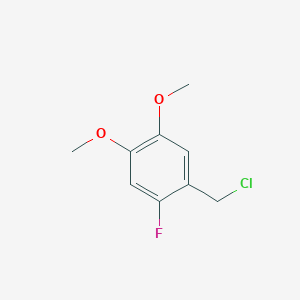

1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-fluoro-4,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDJCJSSPNZLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCl)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401220 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91407-48-6 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloromethyl 2 Fluoro 4,5 Dimethoxybenzene

Historical Evolution of Synthetic Pathways for Fluorinated Chloromethyl-Dimethoxybenzenes

The development of synthetic routes for fluorinated and chloromethylated dimethoxybenzene derivatives has been driven by the increasing importance of organofluorine compounds in pharmaceuticals and materials science. nih.gov Early methods were often hampered by limitations that prompted the search for more effective alternatives.

Initial attempts to synthesize fluorinated aromatic compounds often relied on classical methods that presented significant challenges in terms of yield, purity, and scalability.

One of the earliest and most fundamental methods for introducing fluorine onto an aromatic ring was the Balz-Schiemann reaction. acs.org This reaction involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding aniline. For a precursor like 2,4-dimethoxyaniline, this classic route was reported to produce 2,4-dimethoxyfluorobenzene. acs.org However, this method was often plagued by low yields and difficult purification processes. In some attempts, the yield for this reaction was as low as 22%, with the formation of 1,3-dimethoxybenzene (B93181) as a significant byproduct, complicating the isolation of the desired pure product. acs.org

Another early approach involved the direct fluorination of an activated aromatic ring, such as 1,3-dimethoxybenzene. However, using powerful fluorinating agents like Selectfluor often resulted in a mixture of isomers, such as 2,4- and 2,6-dimethoxyfluorobenzene, which were difficult to separate. acs.org The lack of regioselectivity in these electrophilic fluorination reactions was a major drawback.

The introduction of the chloromethyl group also had its historical challenges. The Blanc chloromethylation, a common method using formaldehyde (B43269) and hydrogen chloride, often requires harsh acidic conditions and can lead to the formation of unwanted byproducts, including the carcinogenic bis(chloromethyl) ether.

Table 1: Limitations of Early Synthetic Routes

| Method | Target Transformation | Associated Limitations |

|---|---|---|

| Balz-Schiemann Reaction | Aniline → Fluoroaromatic | Low yields, formation of deaminated byproducts, difficult purification. acs.org |

| Direct Electrophilic Fluorination | Arene → Fluoroaromatic | Poor regioselectivity leading to isomeric mixtures, harsh reagents. acs.org |

| Blanc Chloromethylation | Arene → Chloromethyl-Arene | Harsh acidic conditions, formation of hazardous byproducts (e.g., bis(chloromethyl) ether). |

To overcome the limitations of early methods, chemists developed more refined strategies. A key improvement in the synthesis of fluorinated precursors was to move away from direct fluorination of highly activated rings or the unreliable Balz-Schiemann reaction.

Improvements in chloromethylation involved finding alternatives to the traditional Blanc conditions. The use of chloromethyl methyl ether or other chloromethylating agents in the presence of a Lewis acid catalyst provided a milder and more selective method for introducing the chloromethyl group. google.comnih.gov

Modern and Emerging Synthetic Strategies

Current synthetic approaches focus on efficiency, selectivity, and safety, employing a range of advanced chemical tools to construct the target molecule.

Modern chloromethylation of activated aromatic rings, such as a fluorinated dimethoxybenzene, is typically achieved through electrophilic aromatic substitution. This reaction uses a chloromethylating agent and a Lewis acid catalyst. google.com The process involves the in-situ generation of a highly reactive electrophile, the methoxymethyl cation (CH₃OCH₂⁺), from a precursor like chloromethyl methyl ether (CMME) or methoxyacetyl chloride (MAC) in the presence of a Lewis acid such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). nih.gov

This electrophile then attacks the electron-rich aromatic ring. The position of the attack is directed by the existing substituents; in the case of a 1-fluoro-3,4-dimethoxybenzene precursor, the chloromethyl group would be directed to the electron-rich position ortho to the fluoro group and para to a methoxy (B1213986) group. The reaction typically proceeds under mild conditions and can result in high yields. For example, the chloromethylation of 1,2,4-trifluoro-benzene using chloromethyl methyl ether and aluminum chloride can achieve a yield of 80% with a purity of 99.5%. google.com

Table 2: Comparison of Lewis Acids in Chloromethylation of Trifluorobenzene google.com

| Lewis Acid | Yield | Purity (GC) |

|---|---|---|

| Aluminum chloride (AlCl₃) | 80% | 99.5% |

| Zinc chloride (ZnCl₂) | 76% | 98.5% |

The resulting chloromethyl group is a versatile functional handle. Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups, thereby serving as a key intermediate in the synthesis of more complex molecules.

Achieving the specific 1,2,4,5-substitution pattern of the target molecule requires precise control over the introduction of each substituent. Regioselective halogenation and methoxylation of aromatic precursors are critical steps in many synthetic routes.

Modern halogenation reactions often employ N-halosuccinimides (such as NCS, NBS, or NIS) as a source of an electrophilic halogen. organic-chemistry.org These reagents are safer and easier to handle than elemental halogens. The use of specialized solvents like hexafluoroisopropanol (HFIP) can enhance the reactivity of N-halosuccinimides and promote mild, highly regioselective halogenation without the need for an additional catalyst. organic-chemistry.org For an activated dimethoxybenzene precursor, this method can be used to selectively install a halogen at a specific open position on the ring.

Similarly, nucleophilic aromatic substitution (SNAᵣ) can be used to introduce methoxy groups with high regioselectivity, particularly on rings that are activated by electron-withdrawing groups (like a nitro group) or contain multiple halogen substituents. acs.org

A robust and scalable synthesis of 1-(chloromethyl)-2-fluoro-4,5-dimethoxybenzene is best achieved through a well-designed multi-step pathway that builds the molecule logically from simple precursors. A plausible synthetic route could begin with a commercially available, appropriately substituted benzene (B151609) derivative.

One potential pathway starts with a fluorinated nitrobenzene, such as 4-fluoro-nitrobenzene.

Nitration: Introduction of a second nitro group to increase the ring's activation towards nucleophilic substitution.

Regioselective Methoxylation: Stepwise replacement of the nitro groups with methoxy groups via nucleophilic aromatic substitution. This approach, similar to the one described for fluorinated resorcinols, uses the directing effect of the remaining substituents to ensure the correct placement of the methoxy groups. acs.org

Reduction and Diazotization: The remaining nitro group is reduced to an amine, which is then converted to a diazonium salt.

Sandmeyer-type Reaction: The diazonium group is replaced with chlorine or another desired group if needed, or removed via hydrodediazoniation.

Chloromethylation: The final step is the introduction of the chloromethyl group onto the fully substituted and activated 1-fluoro-3,4-dimethoxybenzene ring, as described in section 2.2.1. google.comgoogle.com

This type of multi-step synthesis, while longer, provides superior control over the final structure, ensuring high purity and avoiding the isomeric mixtures that plague simpler, more direct approaches. acs.org

Applications of Directed ortho-Metalation (DoM) and Related Strategies

Directed ortho-metalation (DoM) represents a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of a specific ortho-proton by a strong organolithium base, thereby creating a nucleophilic aryl anion that can react with various electrophiles.

In the context of synthesizing this compound, a plausible precursor is 1-fluoro-3,4-dimethoxybenzene. In this molecule, both the fluorine and methoxy groups can act as DMGs. However, intramolecular competition experiments have revealed that fluorine is a significantly more potent directing group than a methoxy group. researchgate.net This directing effect is attributed to the ability of the fluorine atom to stabilize the adjacent carbanion through a strong inductive effect.

Consequently, treatment of 1-fluoro-3,4-dimethoxybenzene with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is expected to result in regioselective deprotonation at the C-2 position, ortho to the fluorine atom. researchgate.net The resulting aryllithium intermediate can then be trapped with a suitable chloromethylating agent to introduce the desired chloromethyl group.

A general representation of this synthetic approach is outlined below:

Scheme 1: Proposed Synthesis via Directed ortho-Metalation

Step 1: Directed ortho-lithiation of 1-fluoro-3,4-dimethoxybenzene. Step 2: Quenching of the aryllithium intermediate with a chloromethylating agent (e.g., chloromethyl methyl ether or paraformaldehyde followed by treatment with a chloride source).

While this specific transformation has not been explicitly detailed in the reviewed literature, the high directing ability of fluorine in DoM reactions on similar substrates provides a strong basis for its feasibility. researchgate.netnih.gov

Transition Metal-Catalyzed Approaches for C-C and C-Cl Bond Formation

Transition metal-catalyzed reactions, particularly those involving palladium and rhodium, have become indispensable in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C-H Chlorination:

Recent advancements have demonstrated the potential of palladium catalysis for the direct chlorination of C-H bonds. For instance, palladium-catalyzed ortho-selective C-H bond chlorination of aromatic ketones has been successfully developed. researchgate.net Although not directly applied to the synthesis of this compound, this methodology suggests a potential pathway where a suitable directing group on the aromatic ring could guide a palladium catalyst to selectively activate and chlorinate the desired C-H bond. The challenge would lie in achieving chloromethylation rather than direct chlorination.

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts are well-known for their ability to mediate C-H activation and subsequent functionalization. researchgate.netmdpi.comnih.govnih.gov These reactions often proceed under mild conditions with high functional group tolerance. A hypothetical approach for the synthesis of the target compound could involve a rhodium(III)-catalyzed C-H activation of 1-fluoro-3,4-dimethoxybenzene, directed by the fluorine atom, followed by coupling with a chloromethyl source. The development of such a method would be a significant advancement, offering a direct and atom-economical route.

While specific examples of transition metal-catalyzed chloromethylation of fluoro-dimethoxybenzene derivatives are not prevalent in the current literature, the general principles of C-H activation and functionalization provide a conceptual framework for future research in this area. nih.govbeilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.netyoutube.com

Optimization Protocols for Reaction Efficiency and Scalability

The successful implementation of any synthetic route, particularly on a larger scale, hinges on the careful optimization of reaction parameters.

Influence of Solvent Systems and Catalyst Selection on Reaction Outcome

The choice of solvent can profoundly impact the yield and selectivity of a reaction. In the context of chloromethylation, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on the reactivity and selectivity of various transition metal-catalyzed C-H activation reactions. rsc.org For DoM reactions, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically employed to ensure the solubility and reactivity of the organolithium intermediates.

Catalyst selection is also critical. For traditional Friedel-Crafts type chloromethylations, Lewis acids like zinc chloride, tin(IV) chloride, and aluminum chloride are commonly used. researchgate.netkoreascience.kr The catalytic activity and potential for side-product formation can vary significantly between these catalysts. For transition metal-catalyzed approaches, the choice of the metal (e.g., palladium, rhodium) and the ancillary ligands is paramount in determining the reaction's success.

The following interactive table summarizes the potential impact of different solvent and catalyst systems on chloromethylation reactions based on general findings.

| Parameter | Options | Potential Outcome on Chloromethylation |

| Solvent | Apolar (e.g., Hexane) | May lead to poor solubility of reagents and catalysts. |

| Ethereal (e.g., THF, Diethyl Ether) | Generally good for organometallic intermediates like in DoM. | |

| Halogenated (e.g., Dichloromethane) | Common in Friedel-Crafts reactions, but can be reactive. | |

| Fluorinated Alcohols (e.g., HFIP, TFE) | Can enhance reactivity and selectivity in C-H functionalization. rsc.org | |

| Catalyst | Lewis Acids (e.g., ZnCl₂, SnCl₄, AlCl₃) | Standard for Friedel-Crafts chloromethylation; activity varies. koreascience.kr |

| Palladium Complexes | Potential for direct C-H chlorination/chloromethylation. researchgate.net | |

| Rhodium Complexes | Potential for directed C-H activation and functionalization. researchgate.netmdpi.comnih.govnih.gov |

Temperature, Pressure, and Time Dependencies in Large-Scale Production

Scaling up a chemical synthesis requires careful consideration of reaction parameters to ensure safety, efficiency, and reproducibility.

Temperature: Chloromethylation reactions are often exothermic. In large-scale production, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Higher temperatures can also lead to the formation of diarylmethane impurities. google.com

Pressure: Most chloromethylation reactions are conducted at atmospheric pressure. However, in cases where gaseous reagents like hydrogen chloride are used, maintaining a consistent pressure can be important for reaction kinetics.

Time: Reaction times need to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. Monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.

The table below outlines the general dependencies of these parameters in chloromethylation processes.

| Parameter | General Trend in Chloromethylation | Considerations for Large-Scale Production |

| Temperature | Increased rate with higher temperature, but also increased byproduct formation. google.com | Requires robust cooling systems and careful monitoring. |

| Pressure | Typically atmospheric. | May need to be controlled if using gaseous reagents. |

| Time | Longer times can lead to higher conversion but also more side products. | Optimization is key to maximizing throughput and purity. |

Advanced Isolation and Purification Techniques for High-Purity Material

Obtaining this compound in high purity is crucial for its use in subsequent synthetic steps.

Crystallization: If the target compound is a solid at room temperature, crystallization is often the most effective method for achieving high purity. The choice of solvent is critical and can be determined through solubility studies. A good crystallization solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures, allowing for the selective precipitation of the pure product.

Chromatography: For liquid products or when crystallization is not feasible, column chromatography over silica (B1680970) gel is a common purification technique. nih.gov The appropriate eluent system (a mixture of polar and non-polar solvents) needs to be determined to achieve good separation of the desired product from impurities.

Distillation: If the compound is a thermally stable liquid with a distinct boiling point, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

The selection of the most appropriate purification method will depend on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture.

Investigating the Chemical Reactivity and Transformation Chemistry of 1 Chloromethyl 2 Fluoro 4,5 Dimethoxybenzene

Reactivity at the Chloromethyl Group

The benzylic chloride functionality in 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) and Their Stereochemical Implications

The chloromethyl group readily undergoes nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring plays a crucial role in favoring the SN1 pathway. These groups stabilize the intermediate benzylic carbocation through resonance, thereby lowering the activation energy for this pathway.

In a typical SN1 reaction, the chloride ion would first depart, forming a planar benzylic carbocation. A subsequent attack by a nucleophile can occur from either face of the carbocation, leading to a racemic mixture if the benzylic carbon were chiral. However, in this specific molecule, the benzylic carbon is not a stereocenter.

Conversely, the SN2 pathway involves a concerted mechanism where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. This pathway is generally favored by strong, unhindered nucleophiles and polar aprotic solvents. For primary benzylic halides such as this, SN2 reactions are typically efficient.

| Reaction Pathway | Favored By | Intermediate | Stereochemical Outcome (if applicable) |

| SN1 | Electron-donating groups (methoxy), polar protic solvents, weak nucleophiles | Benzylic carbocation | Racemization |

| SN2 | Strong, unhindered nucleophiles, polar aprotic solvents | Pentacoordinate transition state | Inversion of configuration |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds) for Further Functionalization

The chloromethyl group can be utilized to form highly reactive organometallic reagents, which are valuable intermediates for creating new carbon-carbon bonds. The formation of a Grignard reagent is a prominent example. By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, (2-fluoro-4,5-dimethoxybenzyl)magnesium chloride, can be prepared. Analogous transformations have been successfully carried out on similar fluorinated benzyl (B1604629) halides. For instance, the Grignard reagent of 2,4,5-trifluorobenzyl halide has been synthesized and utilized in subsequent reactions.

Similarly, organolithium compounds can be generated, typically by reaction with an alkyllithium reagent or lithium metal. These reagents are generally more reactive than their Grignard counterparts.

| Organometallic Reagent | Preparation Method | Reactivity |

| Grignard Reagent | Reaction with magnesium metal in ether | Strong nucleophile and base |

| Organolithium Compound | Reaction with lithium metal or alkyllithium | Very strong nucleophile and base |

Radical-Mediated Transformations Involving the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage to generate a benzylic radical. This can be achieved through the use of radical initiators or via photoredox catalysis. Recent studies have demonstrated the efficient generation of benzylic radicals from benzyl chlorides bearing electron-donating groups using such photocatalytic methods. This benzylic radical is stabilized by resonance with the aromatic ring and can participate in various radical-mediated transformations, such as additions to alkenes or coupling reactions. For example, the radical bromination of the structurally similar 2-bromo-4,5-dimethoxytoluene to form the corresponding benzyl bromide proceeds via a benzylic radical intermediate, highlighting the feasibility of radical pathways at this position.

Elimination Reactions Leading to Benzylic Olefins

Under the influence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction. This involves the abstraction of a proton from the benzylic carbon by the base, with the concurrent departure of the chloride ion, leading to the formation of a benzylic olefin. The stability of the resulting conjugated system provides a thermodynamic driving force for this reaction.

Reactivity of the Fluoro Substituent

The fluorine atom attached directly to the aromatic ring exhibits distinct reactivity, primarily governed by the principles of nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for the fluoro substituent. In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

However, the feasibility of SNAr is highly dependent on the electronic nature of the aromatic ring. The reaction is generally facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and para positions to the leaving group, as they stabilize the negative charge of the Meisenheimer complex.

In the case of this compound, the benzene ring is substituted with two electron-donating methoxy groups. These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Therefore, classical SNAr reactions involving the fluoro substituent are expected to be challenging under standard conditions.

Electrophilic Fluorination on Related Aromatic Systems for Comparison

Electrophilic fluorination is a key method for introducing fluorine atoms into organic molecules. wikipedia.org This process involves the reaction of a nucleophilic substrate, such as an electron-rich aromatic ring, with an electrophilic fluorine source ("F+"). wikipedia.org Over the years, a variety of reagents have been developed for this purpose, moving from hazardous gases like elemental fluorine to safer, more manageable crystalline solids. wikipedia.orgref.ac.uk

Reagents containing a nitrogen-fluorine (N-F) bond have become the most prominent and widely used electrophilic fluorinating agents due to their stability, safety, and effectiveness. wikipedia.org These can be neutral, like N-fluorobenzenesulfonimide (NFSI), or cationic, such as Selectfluor® (F-TEDA-BF4). wikipedia.orgref.ac.uknsf.gov Cationic reagents are generally more reactive as the positive charge on the nitrogen atom enhances the electrophilicity of the attached fluorine. wikipedia.org

The fluorination of electron-rich aromatic systems, such as dimethoxybenzenes, serves as a relevant comparison for understanding the potential reactivity of the this compound scaffold. nsf.govgoogle.com The reaction of dimethoxybenzene isomers with Selectfluor can lead to either electrophilic aromatic substitution (fluorination) or amination, depending on the substitution pattern. nsf.gov For meta-dialkoxyarenes, the classic electrophilic aromatic substitution to yield the fluoride (B91410) product is exclusively observed. nsf.gov In contrast, ortho- and para-dialkoxyarenes can undergo single-electron oxidation to form a radical cation, leading predominantly to amination products. nsf.gov This highlights the dual role of Selectfluor as both a fluorinating agent and an oxidant. ref.ac.uknsf.gov

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Type | Key Features |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F | Stable, safe, crystalline solid; highly effective and widely used in industry. ref.ac.uk |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Effective and commonly used solid reagent. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | A powerful neutral fluorinating agent. wikipedia.org |

Transformations of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) with Focus on Regioselectivity Induced by Fluoro and Methoxy Groups

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of the reaction are profoundly influenced by the substituents already present on the ring. wikipedia.orglibretexts.org Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the rate) and as ortho/para-directing or meta-directing. wikipedia.org

In this compound, the aromatic ring bears three key substituents influencing EAS:

Methoxy groups (-OCH3): These are strong activating groups due to their ability to donate electron density to the ring via resonance. They are powerful ortho/para-directors. libretexts.orgyoutube.com

Fluoro group (-F): Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho/para-directing because of their ability to donate a lone pair of electrons via resonance, which stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack. libretexts.orgyoutube.com

Chloromethyl group (-CH2Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom.

The regiochemical outcome of an EAS reaction on this molecule will be determined by the interplay of these directing effects. The two methoxy groups at positions 4 and 5 strongly direct incoming electrophiles to their ortho and para positions. The fluorine atom at position 2 also directs ortho and para. The most activated positions on the ring are C6 and C3. The C6 position is ortho to the C5-methoxy group and para to the C2-fluoro group. The C3 position is ortho to both the C2-fluoro and C4-methoxy groups. Given that the methoxy group is a much stronger activating group than fluorine is a deactivating one, substitution is expected to occur predominantly at the positions activated by the methoxy groups. Steric hindrance may also play a role, potentially favoring substitution at the less hindered C6 position over the C3 position, which is flanked by two substituents. Therefore, the major product of an EAS reaction would likely be substitution at the C6 position.

Oxidative Transformations of the Dimethoxybenzene Core

The dimethoxybenzene core of this compound is electron-rich, making it susceptible to oxidative transformations. The high electron density facilitates the removal of one or more electrons, which can lead to a variety of reaction pathways.

One potential transformation is oxidative dearomatization. Reagents like lead tetraacetate, manganese triacetate, or ceric ammonium (B1175870) nitrate (B79036) (CAN) can oxidize hydroquinone (B1673460) dimethyl ethers to quinones. This process typically involves a two-electron oxidation and subsequent loss of the methyl groups. Applying this to the target molecule could potentially lead to the formation of a substituted quinone, although the reaction conditions would need to be carefully controlled to avoid side reactions involving the chloromethyl group.

Furthermore, as mentioned previously, reagents like Selectfluor can act as oxidants for electron-rich arenes. nsf.gov The reaction of dialkoxybenzenes with Selectfluor can proceed via a single-electron transfer (SET) mechanism to generate an arene radical cation. nsf.gov This highly reactive intermediate can then be trapped by nucleophiles. While this was described in the context of amination, other nucleophiles could potentially react, leading to a range of functionalized products. This reactivity underscores the potential for the dimethoxybenzene core to engage in oxidative coupling and functionalization reactions beyond simple electrophilic substitution.

Reductive Transformations of the Aromatic Ring and Substituents

The substituents and the aromatic ring of this compound can undergo various reductive transformations.

Reduction of the Chloromethyl Group: The benzylic chloride is susceptible to reduction. Catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (e.g., Pd/C), is a standard method for converting benzylic halides to methyl groups. This would transform the title compound into 1-fluoro-2,3-dimethoxy-5-methylbenzene. Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH4) can also reduce the chloromethyl group.

Reduction of the Aromatic Ring: The aromatic ring itself can be reduced under more forcing conditions. The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) is a classic method for the partial reduction of benzene rings. For electron-rich systems like dimethoxybenzenes, this reaction typically yields a non-conjugated diene. The precise outcome would depend on the directing influence of the substituents. Catalytic hydrogenation at high pressures and temperatures with catalysts like rhodium or ruthenium can lead to the complete saturation of the aromatic ring, yielding the corresponding substituted cyclohexane (B81311) derivative.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for Aryl-Aryl and Aryl-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions typically couple an organometallic reagent with an organic halide or triflate. nobelprize.org The reactivity of the halide in these reactions generally follows the order I > Br > OTf >> Cl >> F. nih.gov

The compound this compound, as named, is not an ideal substrate for most standard palladium-catalyzed aryl cross-coupling reactions because the C-F bond is very strong and generally unreactive, and the benzylic C-Cl bond behaves differently from an aryl C-Cl bond. However, a bromo- or iodo-analogue at one of the ring positions would be a highly versatile intermediate for these transformations.

Let's consider a hypothetical substrate, 6-bromo-1-(chloromethyl)-2-fluoro-4,5-dimethoxybenzene , to illustrate its potential in cross-coupling chemistry:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. researchgate.netnih.govmdpi.com Our hypothetical bromo-compound could react with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives, respectively. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgwikipedia.orgbeilstein-journals.orgbeilstein-journals.org The bromo-analogue could be coupled with alkenes like styrene (B11656) or acrylates to introduce a vinyl group at the 6-position of the ring. wikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov Reacting our hypothetical substrate with a terminal alkyne would install an alkynyl substituent, a valuable functional group for further transformations.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. nobelprize.orgresearchgate.net This reaction is known for its high functional group tolerance. The bromo-compound could be coupled with various organozinc reagents to form C-C bonds. researchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Bromo-Analogue

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | Aryl-Aryl, Aryl-Vinyl | Pd(PPh3)4, Base (e.g., K2CO3) |

| Heck | Alkene (R-CH=CH2) | Aryl-Vinyl | Pd(OAc)2, Ligand (e.g., PPh3), Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | PdCl2(PPh3)2, CuI, Amine Base |

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound is amenable to intramolecular cyclization reactions, primarily through an intramolecular Friedel-Crafts alkylation pathway. The electron-rich nature of the dimethoxy-substituted benzene ring facilitates the electrophilic attack by the carbocation generated from the chloromethyl group.

Under the influence of a Lewis acid catalyst, the chloromethyl group is expected to depart, forming a stabilized benzylic carbocation. This electrophilic center can then attack the aromatic ring. The regioselectivity of this intramolecular attack is dictated by the directing effects of the substituents on the benzene ring. The two methoxy groups at positions 4 and 5 are strong activating groups and ortho-, para-directing. The fluorine atom at position 2 is a deactivating group but is also ortho-, para-directing.

Considering the positions available for intramolecular attack, cyclization could potentially lead to the formation of a six-membered ring. The most probable site of attack is the C6 position, which is ortho to the methoxy group at C5 and para to the methoxy group at C4, and is sterically accessible. Attack at this position would lead to the formation of a fluorinated and dimethoxylated dihydronaphthalene derivative.

Rearrangement processes for this compound itself are not widely reported under typical conditions. The primary intramolecular transformation is the cyclization event. However, rearrangements could potentially occur in the carbocation intermediate formed during the Friedel-Crafts reaction, although the benzylic carbocation is relatively stable.

| Potential Cyclization Product | Position of Intramolecular Attack | Key Influencing Factors |

| Fluorinated dimethoxy-dihydronaphthalene | C6 | - Ortho-para directing effect of two methoxy groups- Steric accessibility- Formation of a stable six-membered ring |

Detailed Mechanistic Studies of Key Reactions and Transformation Pathways

The key transformation pathway for this compound is the intramolecular Friedel-Crafts alkylation. The mechanism can be dissected into the following key steps:

Carbocation Formation: The reaction is initiated by a Lewis acid (e.g., AlCl₃, FeCl₃, or a Brønsted acid) which coordinates to the chlorine atom of the chloromethyl group. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a benzylic carbocation. The presence of the electron-donating methoxy groups on the ring enhances the stability of this carbocation through resonance.

Electrophilic Aromatic Substitution (SEAr): The generated carbocation acts as a potent electrophile. In an intramolecular fashion, it attacks the electron-rich aromatic ring. The rate and regioselectivity of this step are influenced by the electronic and steric effects of the substituents. Computational studies on similar systems suggest that the transition state for the attack at the most nucleophilic carbon position (C6) would be the most energetically favorable. The fluorine atom, being electron-withdrawing, slightly deactivates the ring towards electrophilic attack but its ortho-, para-directing influence reinforces the directing effects of the methoxy groups towards the C6 position.

Deprotonation and Aromatization: Following the electrophilic attack, a sigma complex (or arenium ion) is formed. A proton is then abstracted from the carbon atom that was attacked, typically by the conjugate base of the acid catalyst, to restore the aromaticity of the newly formed ring system. This final step yields the cyclized product.

Detailed mechanistic studies, often employing computational methods such as Density Functional Theory (DFT), can provide valuable insights into the energy profile of the reaction, the structure of transition states, and the factors governing regioselectivity. For the intramolecular cyclization of this compound, such studies would likely confirm that the formation of the six-membered ring is a thermodynamically and kinetically favored process.

| Mechanistic Step | Description | Role of Substituents |

| Carbocation Formation | Lewis acid-assisted cleavage of the C-Cl bond to form a benzylic carbocation. | Methoxy groups stabilize the carbocation through resonance. |

| Electrophilic Attack | Intramolecular attack of the carbocation on the aromatic ring. | Methoxy groups activate the ring and direct the attack to the C6 position. The fluorine atom has a minor deactivating but reinforcing ortho-, para-directing effect. |

| Deprotonation | Loss of a proton from the sigma complex to restore aromaticity. | The stability of the resulting aromatic system drives this step. |

Theoretical and Computational Studies on 1 Chloromethyl 2 Fluoro 4,5 Dimethoxybenzene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene, these calculations would provide a foundational understanding of its structure, reactivity, and spectroscopic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Influence on Reactivity

The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic nature.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aromatic ring, influenced by the electron-donating methoxy (B1213986) groups. The LUMO, on the other hand, would likely be distributed over the chloromethyl group and the benzene (B151609) ring, with a significant contribution from the C-Cl antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. The specific energy values for HOMO, LUMO, and the HOMO-LUMO gap for this compound would require dedicated computational studies.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule governs its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show regions of negative potential (electron-rich) around the oxygen atoms of the methoxy groups and the fluorine atom, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms and, notably, the carbon of the chloromethyl group, indicating a site for nucleophilic attack. This is a primary reason for the reactivity of benzyl (B1604629) halides in SN2 reactions.

Assessment of Aromaticity and Its Perturbation by Substituents

The benzene ring's aromaticity is a key determinant of its stability and reactivity. Substituents can either enhance or diminish this aromaticity. The combination of a fluoro, two methoxy, and a chloromethyl group on the benzene ring of the title compound presents a complex interplay of electronic effects. The methoxy groups are strong resonance electron-donating groups, which generally tend to increase the electron density of the ring and can slightly decrease its aromaticity. The fluorine atom is an interesting case, as it is inductively withdrawing but can also donate electrons via resonance. The chloromethyl group is primarily weakly inductively withdrawing. Computational methods, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), would be necessary to quantify the net effect of these substituents on the aromatic character of the benzene ring in this specific arrangement.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The flexibility of this compound is primarily associated with the rotation around the bonds connecting the methoxy and chloromethyl groups to the benzene ring. Conformational analysis would aim to identify the most stable spatial arrangements (conformers) of these groups. The orientation of the methoxy groups is influenced by steric hindrance and potential intramolecular interactions. Similarly, the chloromethyl group can rotate, and its preferred orientation would be determined by minimizing steric clashes with the adjacent fluoro and methoxy groups.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time, including the flexibility of the side chains and the vibrational motions of the atoms at different temperatures. Such simulations would be valuable for understanding how the molecule might interact with other molecules in a solution or biological system.

Computational Elucidation of Reaction Pathways and Transition State Geometries

Given its structure as a benzyl halide, this compound is expected to be a reactive compound, particularly in nucleophilic substitution reactions at the chloromethyl carbon. Computational chemistry can be used to model the reaction pathways of such reactions, for instance, an SN2 reaction with a nucleophile. These calculations would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The geometry of the transition state and its energy (the activation energy) are crucial for understanding the reaction rate. The electron-donating methoxy groups on the ring would be expected to stabilize a developing positive charge on the benzylic carbon, potentially favoring reactions with some SN1 character as well.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The chemical shifts of the 1H and 13C atoms can be calculated with good accuracy. For the title compound, distinct signals would be predicted for the two aromatic protons, the protons of the two different methoxy groups, and the protons of the chloromethyl group. The fluorine atom would also introduce characteristic splitting patterns in the 13C and 1H NMR spectra for nearby nuclei.

IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be computed. Key predicted peaks in the IR spectrum would include C-H stretches of the aromatic ring and the alkyl groups, C-O stretches of the methoxy groups, the C-F stretch, and the C-Cl stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. The predicted absorption maxima (λmax) would correspond to π-π* transitions within the substituted benzene ring.

Without experimental or specific computational data for this compound, any presented data tables for these spectroscopic parameters would be purely hypothetical.

Lack of Specific Research Data for this compound

A thorough review of available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused on the compound this compound. Consequently, the generation of an article with detailed research findings, data tables, and an in-depth analysis of modeling solvent effects on its reactivity and selectivity, as per the requested outline, cannot be fulfilled at this time without resorting to speculation.

The field of computational chemistry relies on published research to provide data-driven insights into the behavior of specific molecules. While general methodologies for modeling solvent effects are well-established, their application to a particular compound requires dedicated studies. These studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the molecule's electronic structure and how it is influenced by different solvent environments. Key outcomes would include the calculation of activation energies for potential reactions, the prediction of reaction pathways, and an understanding of how solvents might favor one product over another (selectivity).

Without such dedicated research on this compound, any discussion of its specific reactivity and selectivity under various solvent conditions would be hypothetical. The creation of data tables, which by their nature require concrete numerical results from experiments or simulations, is therefore not possible.

General principles of computational chemistry suggest that the reactivity of this compound would be influenced by the polarity and proticity of the solvent, due to the presence of polar C-Cl, C-F, and C-O bonds. However, the precise quantitative effects on reaction rates and product distributions can only be determined through specific computational modeling, which has not been published to date.

Therefore, while the requested article structure provides a sound framework for discussing the computational chemistry of a given compound, the specific subject matter, this compound, lacks the foundational research necessary to populate this structure with factual and detailed information.

Detailed Applications of the Synthetic Building Block this compound Remain Elusive in Publicly Available Scientific Literature

The combination of a benzyl chloride moiety, known for its utility in alkylation reactions, with the electronically modified and sterically defined phenyl ring, suggests that this compound could theoretically serve as a valuable intermediate. Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered lipophilicity, metabolic stability, and binding interactions. nih.govmdpi.comsigmaaldrich.com The dimethoxy substitution pattern further influences the electronic nature and reactivity of the aromatic ring.

However, the specific applications outlined for this article, including its utilization in constructing complex organic scaffolds, its role as a precursor to biologically relevant heterocyclic systems, its use in regioselective synthesis, strategies for its derivatization, and its development into novel reagents and ligands, are not detailed for This compound in the available literature.

Research on related structures provides some context for the potential reactivity of its functional groups. For instance, chloromethylated aromatic compounds are widely used as electrophiles in Friedel-Crafts alkylations and for the introduction of benzyl groups onto various nucleophiles. google.comnih.gov Similarly, fluorinated aromatics are common precursors in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom can direct regioselectivity in subsequent reactions or be a key component of the final bioactive molecule. nih.govnih.govbeilstein-journals.org

The absence of specific data for This compound prevents a detailed, evidence-based discussion on its role in the following areas:

Applications of 1 Chloromethyl 2 Fluoro 4,5 Dimethoxybenzene As a Key Synthetic Building Block

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 1 Chloromethyl 2 Fluoro 4,5 Dimethoxybenzene

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by providing highly accurate mass-to-charge ratio (m/z) measurements. For 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene, with a molecular formula of C₉H₁₀ClFO₂, the expected exact mass can be calculated.

An analysis using HRMS with a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), would be expected to show a prominent molecular ion peak [M]+ or a protonated molecule [M+H]+. The high mass accuracy of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₉H₁₀ClFO₂

| Ion Formula | Calculated m/z |

| [C₉H₁₀³⁵ClFO₂]⁺ | 204.0353 |

| [C₉H₁₀³⁷ClFO₂]⁺ | 206.0324 |

| [C₉H₁₀³⁵ClFO₂Na]⁺ | 227.0173 |

| [C₉H₁₀³⁷ClFO₂Na]⁺ | 229.0143 |

The presence of chlorine would be readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1. The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for chloromethylated aromatic compounds involve the loss of the chloromethyl group or cleavage of the ether linkages. For instance, the fragmentation of aromatic ethers often occurs at the β-bond to the aromatic ring, and they can also cleave at the bond α to the ring. whitman.edu

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methoxy (B1213986) protons. The aromatic protons would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The chloromethyl group would present as a singlet, and the two methoxy groups would also likely appear as distinct singlets.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon attached to fluorine showing a characteristic large coupling constant (¹J C-F).

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. wikipedia.org The coupling of the fluorine atom to adjacent protons (³J H-F) would provide further structural confirmation. oregonstate.edu

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of the quaternary carbons and confirming the placement of the substituents on the benzene (B151609) ring. For example, correlations between the chloromethyl protons and the adjacent aromatic carbon, and between the methoxy protons and their respective carbons, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are in close proximity, which can help to confirm the spatial arrangement of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Aromatic CH | ~6.8-7.2 | ~110-120 | C=O, other aromatic C's |

| Aromatic CH | ~6.8-7.2 | ~110-120 | C=O, other aromatic C's |

| -CH₂Cl | ~4.5 | ~45 | Aromatic C's |

| -OCH₃ | ~3.9 | ~56 | Aromatic C |

| -OCH₃ | ~3.9 | ~56 | Aromatic C |

| Aromatic C-F | - | ~150-160 (d, ¹JCF ≈ 245 Hz) | Aromatic H's, -CH₂Cl H's |

| Aromatic C-OCH₃ | - | ~145-155 | -OCH₃ H's, Aromatic H's |

| Aromatic C-OCH₃ | - | ~145-155 | -OCH₃ H's, Aromatic H's |

| Aromatic C-CH₂Cl | - | ~125-135 | -CH₂Cl H's, Aromatic H's |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. These methods are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the various functional groups present. Key expected absorptions include:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

C=C stretching (aromatic): ~1600-1450 cm⁻¹

C-O stretching (ether): ~1275-1200 cm⁻¹ (asymmetric) and ~1075-1020 cm⁻¹ (symmetric)

C-F stretching: ~1250-1000 cm⁻¹

C-Cl stretching: ~800-600 cm⁻¹

For comparison, the IR spectrum of the structurally similar 2-fluoro-4,5-dimethoxybenzaldehyde shows characteristic peaks that would be expected to be similar in the target molecule, with the exception of the aldehyde-specific vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure, including bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the molecule in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. nih.gov While no specific crystallographic data for the title compound is currently available, analysis of related dimethoxybenzene derivatives shows they often crystallize in monoclinic systems with stabilization through hydrogen bonds and other intermolecular interactions. nih.gov

Table 3: Expected Crystal System and Space Group for a Substituted Benzene Derivative

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| Z (molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Analysis and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation from impurities. wishartlab.com Detection could be achieved using a UV detector, as the aromatic ring will absorb UV light. The retention time and peak purity can be used to determine the identity and purity of the compound.

Table 4: A Potential HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Future Research Directions and Unexplored Avenues for 1 Chloromethyl 2 Fluoro 4,5 Dimethoxybenzene

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of benzyl (B1604629) chlorides often involves harsh reagents and conditions, such as the use of formaldehyde (B43269) and hydrogen chloride in the Blanc chloromethylation, which can generate hazardous byproducts. researchgate.netorganicreactions.org Future research will likely focus on developing more environmentally benign methods for the synthesis of 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for mild and selective C-H bond functionalization. mdpi.com Research into the photocatalytic chlorination of the benzylic C-H bond on a precursor like 2-fluoro-4,5-dimethoxytoluene could offer a greener alternative to traditional methods. organic-chemistry.org This approach could utilize safer chlorine sources, such as N-chlorosuccinimide, and proceed under ambient temperature and pressure, thereby reducing energy consumption and waste generation. organic-chemistry.org

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. chemistryjournals.net Halogenating enzymes, for instance, have been identified and could be engineered to perform specific chlorination reactions on aromatic precursors. nih.gov Another avenue involves the biocatalytic conversion of toxic aromatic compounds into functionalized molecules, which could be adapted for the synthesis of precursors to this compound. nih.govacs.org

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for process intensification. nih.govmdpi.comresearchgate.net Developing a flow-based synthesis for this compound could enable a safer and more efficient manufacturing process, particularly if integrated with other green technologies like photocatalysis or immobilized biocatalysts.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, high selectivity, use of safer reagents. mdpi.comorganic-chemistry.org |

| Biocatalysis | High specificity, reduced byproducts, operation under ambient conditions. chemistryjournals.netnih.gov |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. nih.govmdpi.com |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is primarily dictated by the benzylic chloride group, which is susceptible to nucleophilic substitution. brainly.inquora.comquora.com However, the interplay of the fluoro and dimethoxy substituents could lead to unconventional reactivity.

Future research could explore transition metal-catalyzed cross-coupling reactions where the C-Cl bond is activated. The electronic properties of the substituted benzene (B151609) ring will influence the reactivity of the benzylic chloride. nih.govstackexchange.comnih.gov Furthermore, the fluorine atom, while generally considered a spectator in such reactions, can influence the reactivity of adjacent C-H bonds, opening possibilities for ortho-fluorine directed C-H functionalization. acs.org

There is also potential for catalytic transformations that engage both the C-Cl and C-F bonds. Advances in catalytic C-F bond activation could lead to novel reactions where the fluorine atom is replaced, providing access to a wider range of multi-substituted benzene derivatives. rsc.orgmdpi.com

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The role of this compound as a versatile building block makes it an ideal candidate for integration into automated synthesis platforms. These platforms enable the rapid and systematic synthesis of libraries of compounds for applications in drug discovery and materials science. sciencedaily.com

High-throughput experimentation (HTE) can be employed to rapidly screen a wide array of reaction conditions, catalysts, and coupling partners for reactions involving this compound. semanticscholar.org For instance, HTE could be used to optimize nucleophilic substitution reactions with a large set of nucleophiles or to discover new catalytic transformations. The data generated from HTE can also be used to train machine learning models to predict reaction outcomes.

| Technology | Application for this compound |

| Automated Synthesis | Rapid generation of compound libraries using it as a key building block. sciencedaily.com |

| High-Throughput Experimentation (HTE) | Efficient screening of reaction conditions and discovery of novel transformations. semanticscholar.org |

Computational Design and Prediction of Novel Derivatives with Enhanced Synthetic Utility

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding the design of new synthetic targets. Density Functional Theory (DFT) calculations can be used to study the electronic structure of this compound and predict the regioselectivity of its reactions. nih.gov

Computational models can be employed to design novel derivatives with enhanced or altered reactivity. For example, by modeling the effect of different substituents on the benzene ring, it may be possible to fine-tune the reactivity of the chloromethyl group for specific applications. nih.govresearchgate.netresearchgate.net These in silico studies can prioritize the synthesis of the most promising candidates, saving time and resources in the laboratory. The development of retrosynthesis software can also aid in planning efficient synthetic routes to complex molecules derived from this building block. khanacademy.orgyoutube.comlibretexts.orgkhanacademy.org

Investigation of its Potential in Material Science as a Precursor for Advanced Functional Materials

The unique combination of functional groups in this compound suggests its potential as a precursor for advanced functional materials. The chloromethyl group can be used for polymerization or for grafting onto surfaces.

One promising area is the synthesis of hypercrosslinked polymers (HCPs). Benzyl chloride-based monomers are used to create HCPs with high surface areas and porosity, which are valuable for applications such as gas storage and separation. bohrium.com The presence of fluorine and methoxy (B1213986) groups in the monomer could impart unique properties to the resulting polymer, such as altered hydrophobicity, thermal stability, or affinity for specific molecules.

Furthermore, fluorinated aromatic compounds are of significant interest in materials science for applications in electronics, liquid crystals, and polymers due to the unique properties conferred by the C-F bond. nih.govnih.gov The title compound could serve as a monomer for the synthesis of novel fluorinated polymers with tailored electronic or optical properties.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene to maximize yield and purity?

- Methodological Answer : Synthesis typically involves selective halogenation and methoxylation. A common approach includes:

-

Chloromethylation : Reacting 2-fluoro-4,5-dimethoxybenzene with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions (HCl or H₂SO₄).

-

Base and Solvent Optimization : Use polar aprotic solvents (e.g., DMSO or acetonitrile) with bases like K₂CO₃ to control reaction kinetics .

-

Purity Monitoring : Employ GC-MS or HPLC to track intermediates and final product purity. Adjust reaction time (6–12 hours) and temperature (60–80°C) to minimize side products like dihalogenated byproducts .

- Data Table : Typical Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Solvent | DMSO/Acetonitrile |

| Base | K₂CO₃/NaOH |

| Yield | 70–85% |

Q. What safety protocols and personal protective equipment (PPE) are critical when handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to limit vapor exposure. Install emergency showers/eye wash stations .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. For prolonged exposure, use a NIOSH-approved respirator with organic vapor cartridges .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How does the electronic effects of the fluorine and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The fluorine atom’s strong electron-withdrawing effect activates the chloromethyl group for SN2 reactions, while methoxy groups provide steric hindrance .

- Experimental Validation : Compare reaction rates with analogs (e.g., non-fluorinated derivatives) using kinetic studies (UV-Vis or NMR monitoring) .

Q. What strategies can mitigate competing side reactions (e.g., demethylation or oxidation) during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect methoxy groups with tert-butyldimethylsilyl (TBS) ethers before introducing reactive reagents .

- Redox Control : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) to prevent oxidation of the chloromethyl group .

- Chromatographic Separation : Optimize flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate desired products from demethylated byproducts .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Acquire NMR spectra (¹H, ¹³C, ¹⁹F) in standardized solvents (CDCl₃ or DMSO-d₆) and compare with PubChem or Reaxys datasets .

- Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) and temperature variations using variable-temperature NMR .

Q. What advanced computational methods (e.g., DFT, molecular docking) are suitable for predicting biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in cancer pathways). Validate with MD simulations (AMBER or GROMACS) .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to predict bioavailability and toxicity profiles .

Key Research Findings

- Synthetic Efficiency : Higher yields (≥80%) are achieved with slow reagent addition to control exothermic reactions .

- Biological Relevance : Fluorine enhances metabolic stability, making the compound a promising scaffold for kinase inhibitors .

- Safety Data : LC₅₀ (rat, oral) > 2000 mg/kg, indicating low acute toxicity but requiring chronic exposure monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.